

Apitolisib (GDC-0980): Application Notes and Protocols for Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

Abstract

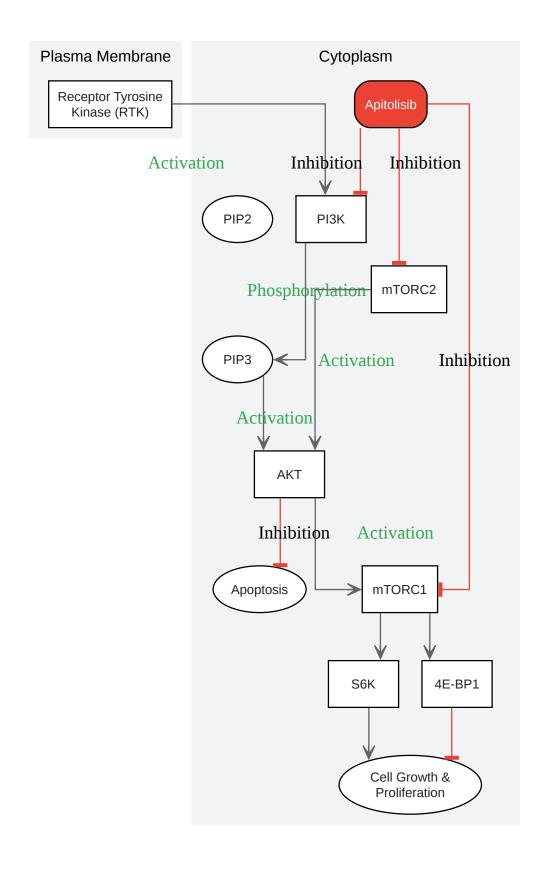
Apitolisib, also known as GDC-0980, is a potent and orally bioavailable dual inhibitor of Class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases.[1] [2][3] Its ability to simultaneously block two key nodes in the PI3K/Akt/mTOR signaling pathway makes it a valuable tool for cancer research and drug development.[4][5] This document provides detailed application notes and protocols for the preparation and use of Apitolisib in cell culture experiments, ensuring reproducible and accurate results.

Mechanism of Action

Apitolisib targets the PI3K/Akt/mTOR pathway, a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4][5] This pathway is frequently dysregulated in various human cancers, making it an attractive target for therapeutic intervention.[3][6][7] **Apitolisib** inhibits both PI3K and the mTORC1/mTORC2 complexes, leading to the suppression of downstream signaling, induction of apoptosis, and inhibition of tumor cell growth.[1][2][6][8]

Signaling Pathway Diagram





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Caption: PI3K/mTOR signaling pathway and points of inhibition by Apitolisib.



Properties of Apitolisib

A summary of the key properties of **Apitolisib** is presented in the table below.

Property	Value
Synonyms	GDC-0980, RG7422, GNE 390
Molecular Formula	C23H30N8O3S
Molecular Weight	498.6 g/mol
Appearance	Crystalline solid
Solubility	Soluble in DMSO (approx. 25-27 mg/mL); Insoluble in water and ethanol.[9][10]
Storage (Powder)	-20°C for up to 3-4 years.[10][11]
Storage (Stock Solution)	In DMSO at -80°C for up to 1 year, or -20°C for up to 1 month.[11] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[9]

In Vitro Activity

Apitolisib has demonstrated potent inhibitory activity against PI3K isoforms and mTOR. The IC₅₀ values for various kinases are summarized below.

Target	IC50 (nM)
ΡΙ3Κα	5
РІЗКβ	27
ΡΙ3Κδ	7
РІЗКу	14
mTOR (Ki)	17

Data sourced from MedChemExpress and Selleck Chemicals.[8][9][12]



Apitolisib has shown cytotoxic and anti-proliferative effects across a broad range of cancer cell lines. The effective concentration can vary significantly depending on the cell line.

Cell Line Type	Typical IC₅₀ Range (nM)
Prostate Cancer	< 200
Breast Cancer	< 200 - < 500
Non-Small Cell Lung Cancer (NSCLC)	< 200 - < 500
Pancreatic Cancer	< 200 - < 500
Melanoma	< 500
Glioblastoma	50 - 50,000

Data compiled from various sources.[6][8][9][12]

Experimental Protocols Preparation of Apitolisib Stock Solution (10 mM in DMSO)

Materials:

- Apitolisib (powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated pipette

Procedure:

- Calculate the required mass of Apitolisib:
 - Molecular Weight (MW) of Apitolisib = 498.6 g/mol



- To prepare a 10 mM stock solution (which is 0.01 mol/L), you will need:
 - Mass (g) = 0.01 mol/L * 498.6 g/mol * Volume (L)
 - For 1 mL (0.001 L) of 10 mM stock, you need 4.986 mg of **Apitolisib**.

• Dissolving Apitolisib:

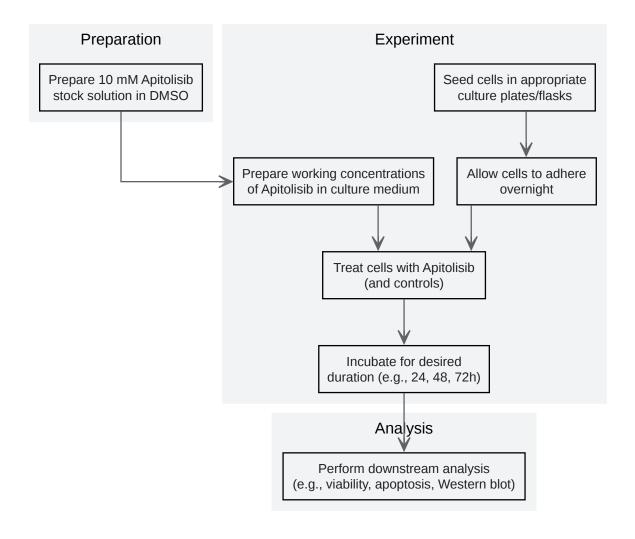
- Carefully weigh out the calculated amount of **Apitolisib** powder and place it in a sterile tube.
- Add the appropriate volume of anhydrous DMSO. For example, add 1 mL of DMSO to
 4.986 mg of Apitolisib.
- Vortex or sonicate the solution to ensure complete dissolution.[11][13] Gentle warming may also aid in dissolution.

Storage:

- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[11]

General Workflow for Cell-Based Assays





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Caption: General experimental workflow for using Apitolisib in cell culture.

Protocol for Treating Cells with Apitolisib

Materials:

- 10 mM Apitolisib stock solution in DMSO
- Complete cell culture medium appropriate for your cell line
- Sterile microcentrifuge tubes
- · Cells seeded in culture plates



Procedure:

- Determine Final Concentrations: Based on literature or preliminary experiments, decide on the final concentrations of **Apitolisib** to be used. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
- Prepare Intermediate Dilutions (if necessary): For very low final concentrations, it may be necessary to prepare an intermediate dilution of the 10 mM stock solution in complete culture medium or PBS.
- Prepare Working Solutions:
 - Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your culture volume. For example, to achieve a final concentration of 10 µM in 1 mL of medium:
 - (V1)(C1) = (V2)(C2)
 - $(V1)(10,000 \mu M) = (1000 \mu L)(10 \mu M)$
 - $V1 = 1 \mu L$
 - Important: The final concentration of DMSO in the culture medium should be kept low (typically \leq 0.5%) to avoid solvent-induced toxicity.[9]
 - \circ Prepare the working solution by diluting the stock solution directly into the complete culture medium. For instance, to treat cells in a well containing 1 mL of medium with 10 μ M **Apitolisib**, add 1 μ L of the 10 mM stock solution to the well.
- Vehicle Control: It is crucial to include a vehicle control in your experiment. This consists of treating a set of cells with the same volume of DMSO as used for the highest concentration of Apitolisib.
- Treatment and Incubation:



- Remove the old medium from the cells and replace it with the medium containing the desired concentration of Apitolisib or the vehicle control.
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
- Downstream Analysis: Following incubation, proceed with your planned analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), cell cycle analysis, or protein analysis (e.g., Western blotting for p-Akt, p-S6K).

Troubleshooting and Considerations

- Solubility Issues: If precipitation is observed upon dilution of the DMSO stock in aqueous media, consider preparing a more dilute intermediate stock in DMSO or using a carrier solvent system if compatible with your cells.
- DMSO Toxicity: Always include a vehicle control to account for any effects of the DMSO solvent. If toxicity is observed, reduce the final DMSO concentration.
- Cell Line Variability: The sensitivity of different cell lines to **Apitolisib** can vary widely.[6] It is essential to determine the optimal concentration range for each cell line used.
- Stability in Media: While generally stable, the stability of Apitolisib in culture media over long incubation periods should be considered. For experiments exceeding 72 hours, it may be necessary to replenish the media with fresh Apitolisib.

By following these detailed protocols and considering the specific characteristics of **Apitolisib**, researchers can effectively utilize this potent dual PI3K/mTOR inhibitor in their cell culture experiments to investigate the intricacies of the PI3K/Akt/mTOR signaling pathway and its role in various cellular processes.

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